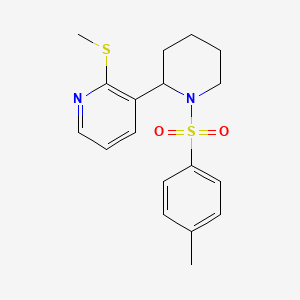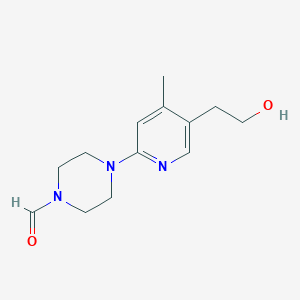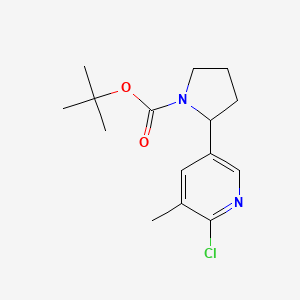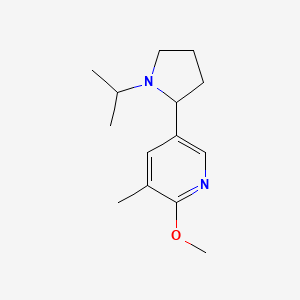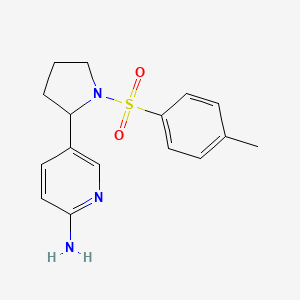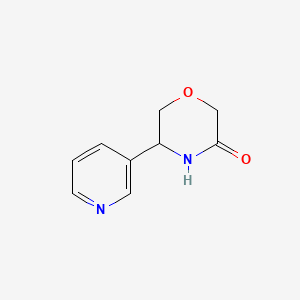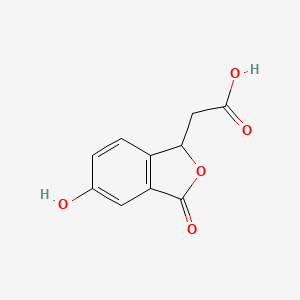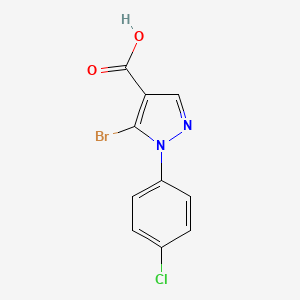
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This specific compound is characterized by the presence of a bromine atom at the 5-position, a chlorophenyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.
Introduction of the bromine atom: The bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Attachment of the chlorophenyl group: This step involves the reaction of the brominated pyrazole with a chlorophenyl derivative, such as 4-chlorobenzyl chloride, under basic conditions using a base like potassium carbonate.
Introduction of the carboxylic acid group: The final step involves the oxidation of the corresponding methyl or aldehyde derivative to the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding derivatives like esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohol or aldehyde derivatives.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly as anti-inflammatory, antimicrobial, or anticancer agents.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various applications.
作用機序
The mechanism of action of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets involved can vary depending on the specific biological or chemical context.
類似化合物との比較
- 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Comparison:
- Structural Differences: The main difference between these compounds lies in the substituent on the phenyl ring (fluoro, methyl, nitro, etc.). These variations can significantly influence the compound’s chemical and biological properties.
- Chemical Properties: The presence of different substituents can affect the compound’s reactivity, solubility, and stability. For example, electron-withdrawing groups like nitro can increase the compound’s acidity, while electron-donating groups like methyl can enhance its nucleophilicity.
- Biological Activity: The substituents can also impact the compound’s biological activity and specificity towards molecular targets. For instance, the fluoro derivative may exhibit different pharmacokinetic properties compared to the chloro derivative.
特性
分子式 |
C10H6BrClN2O2 |
|---|---|
分子量 |
301.52 g/mol |
IUPAC名 |
5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) |
InChIキー |
WZUYOGWTEZSGRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


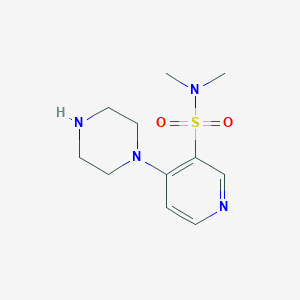
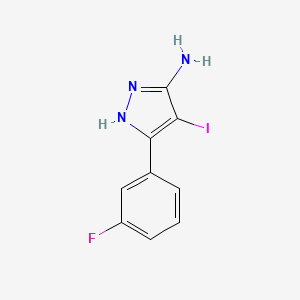
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B11801442.png)

